4-(2,4-dimethoxyphenyl)-3-methylpyridine
Overview
Description
The compound “4-(2,4-dimethoxyphenyl)-3-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring at the 4-position is a 2,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups at the 2- and 4-positions . The 3-position of the pyridine ring has a methyl group (CH3).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromaticity of the pyridine and phenyl rings, the electron-donating effects of the methoxy groups, and the electron-withdrawing effect of the nitrogen in the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and phenyl rings, as well as the electron-donating methoxy groups and the electron-withdrawing nitrogen . Pyridine is a common reactant in many organic reactions, and the methoxy groups could potentially undergo reactions involving the cleavage of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyridine ring and methoxy groups could impact its solubility in various solvents .Scientific Research Applications
Structural Analysis and Properties
4-(2,4-dimethoxyphenyl)-3-methylpyridine and its derivatives have been studied extensively for their structural properties. For instance, a compound closely related to it, 4′-(2,4-dimethoxyphenyl)-2,2′:6′,2″-terpyridine (Mtpyr), was synthesized and investigated using X-ray crystal structure determination and Hirshfeld topology analysis. This study included various spectroscopic analyses (FT-IR, NMR, UV–Vis, fluorescence) and theoretical computations using density functional theory (DFT) to understand the molecular geometry, vibrational frequency, and electronic properties of the molecule (Demircioğlu et al., 2018).
Photoreactivity and Optical Properties
Another area of research involves the study of the photoreactivity and optical properties of related compounds. For example, research on oxo-centered carbonyl-triruthenium complexes with ligands like 4-methylpyridine and 3-methylpyridine, which are structurally similar, revealed insights into their spectroscopic and electrochemical properties. This study provided valuable information on the correlations between the ligands' σ-donating and π-accepting characteristics and their impact on the photoreactivity of the complexes (Moreira et al., 2016).
Metal Complex Formation and Reactivity
Research on dinuclear complexes of related ligands, like 4-methyl-4′-{1-(3,4-dimethoxyphenyl)-ethen-2-yl}-2,2′-bipyridine, has been conducted to explore their electrochemical and electronic spectroscopic properties. Such studies are crucial for understanding the reactivity of these compounds when they form complexes with metals, which is relevant in various applications including catalysis and materials science (Shukla et al., 1999).
DNA Interaction Studies
The interaction of similar compounds with DNA has been a subject of interest. For instance, a study on Cobalt(II) Complexes, where 4,4'-bipyridine (structurally related to this compound) was used, explored their crystal structure and DNA interaction through ethidium bromide fluorescence displacement experiments. Such studies are vital in the field of biochemistry and medicinal chemistry, as they provide insights into the potential biological applications of these compounds (Hu, Guan, & Zhao, 2013).
Organometallic Chemistry
Research in organometallic chemistry has also involved compounds similar to this compound. For example, studies on the bonding of mono- and polynuclear heteroaromatic nitrogen ligands to specific metal centers have been conducted. These studies help in understanding the structure-reactivity relationships in the formation of nitrogen versus π complexes and the competition of these ligands for metal centers, which is crucial for catalysis and materials science applications (Fish, Baralt, & Kim, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-15-7-6-12(10)13-5-4-11(16-2)8-14(13)17-3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTDEZLCLXYDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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